molecular formula C18H25N3O2 B15104997 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B15104997
M. Wt: 315.4 g/mol
InChI Key: HDOFNWGFBJOWEU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with ethyl and methyl groups at positions 1, 3, and 5, respectively. The 4-position of the pyrazole is linked to a propanamide chain, terminating in a 2-(4-hydroxyphenyl)ethyl group.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C18H25N3O2/c1-4-21-14(3)17(13(2)20-21)9-10-18(23)19-12-11-15-5-7-16(22)8-6-15/h5-8,22H,4,9-12H2,1-3H3,(H,19,23)

InChI Key

HDOFNWGFBJOWEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)NCCC2=CC=C(C=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanamide Group: The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole is then reacted with 3-bromopropionyl chloride to form the propanamide derivative.

    Coupling with Hydroxyphenyl Ethyl Group: Finally, the propanamide derivative is coupled with 2-(4-hydroxyphenyl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (MFCD02668909)
  • Structural Differences : Replaces the propanamide chain with a hydrazide group and substitutes the 4-hydroxyphenylethyl group with a 3-ethoxy-2-hydroxybenzylidene moiety.
  • Impact: The hydrazide group increases hydrogen-bonding capacity (two additional H-bond donors), while the ethoxy group enhances lipophilicity (logP ≈ 3.2 estimated). This compound may exhibit improved solubility in polar solvents compared to the target.
Compound B : N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (D475-2505)
  • Structural Differences : Substitutes the ethyl/dimethylpyrazole with a thiazolyl-pyrazole hybrid and replaces the hydroxyphenylethyl group with an acetylphenyl moiety.
  • The acetyl group reduces polarity (logP = 4.55), favoring membrane permeability.

Core Pyrazole Modifications

Compound C : 2-[1-(5-Chloro-1H-indole-2-carbonyl)piperidin-4-yl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide (L075-1195)
  • Structural Differences : Retains the 1-ethyl-3,5-dimethylpyrazol-4-yl group but links it to a piperidine-indole-propanamide backbone.
  • Impact : The indole-piperidine moiety increases molecular weight (484.04 g/mol vs. ~380 g/mol estimated for the target) and logP (estimated >5), suggesting enhanced blood-brain barrier penetration.

Data Table: Key Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₉H₂₈N₄O₂ (estimated) C₁₈H₂₄N₄O₃ C₂₅H₂₄N₄O₃S C₂₆H₃₄ClN₅O₂
Molecular Weight ~380 g/mol 344.42 g/mol 460.55 g/mol 484.04 g/mol
logP ~3.5 (estimated) ~3.2 4.55 >5 (estimated)
Hydrogen Bond Donors 2 (amide NH, phenolic OH) 3 (hydrazide NH, phenolic OH) 2 (amide NH, pyrazole OH) 2 (amide NH)
Polar Surface Area ~85 Ų (estimated) ~95 Ų 76.34 Ų ~70 Ų

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